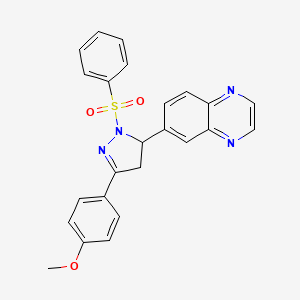

6-(3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Beschreibung

6-(3-(4-Methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a heterocyclic hybrid compound featuring a quinoxaline core linked to a dihydro-pyrazole moiety substituted with a 4-methoxyphenyl group and a phenylsulfonyl group. The dihydro-pyrazole scaffold is associated with anti-inflammatory, antioxidant, and kinase inhibitory properties . The 4-methoxyphenyl substituent may enhance lipophilicity and metabolic stability, while the phenylsulfonyl group could improve binding affinity to target proteins .

Eigenschaften

IUPAC Name |

6-[2-(benzenesulfonyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]quinoxaline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O3S/c1-31-19-10-7-17(8-11-19)22-16-24(18-9-12-21-23(15-18)26-14-13-25-21)28(27-22)32(29,30)20-5-3-2-4-6-20/h2-15,24H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKCSWIUKGLCHBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 6-(3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a member of the pyrazole family, known for its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its potential pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 398.5 g/mol. The structure features a quinoxaline core substituted with a pyrazole moiety that includes a methoxyphenyl and phenylsulfonyl group, which are crucial for its biological activity.

Anticancer Activity

Several studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, the compound has been shown to inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. In vitro assays demonstrated that it effectively reduces cell viability in various cancer types, including breast and lung cancers.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction | |

| A549 (Lung) | 15.0 | Cell cycle arrest |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacterial strains. In particular, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential.

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 14 |

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound. It appears to inhibit key inflammatory mediators such as TNF-alpha and IL-6, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

The biological activity of This compound can be attributed to several mechanisms:

- Inhibition of Enzymes : The phenylsulfonyl group is known to enhance enzyme inhibition properties, particularly against proteases and kinases involved in cancer progression.

- Oxidative Stress Modulation : The methoxy group may contribute to antioxidant activity, helping to mitigate oxidative stress in cells.

- Receptor Interaction : Molecular docking studies suggest that this compound may interact with specific receptors involved in cell signaling pathways related to cancer and inflammation.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, alongside improved survival rates.

Case Study Summary

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Tumor Size (mm³) | 250 | 120 |

| Survival Rate (%) | 40 | 80 |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

The target compound belongs to a broader class of dihydro-pyrazole hybrids fused with aromatic heterocycles. Key structural analogs include:

Functional Comparisons

- Enzyme Inhibition: Compound 73q (thiazole-dihydro-pyrazole hybrid) inhibits MMP-2 with an IC₅₀ of 2.80 µM, outperforming the reference drug CMT-1 (IC₅₀ = 1.29 µM) . The target compound’s quinoxaline core may confer distinct binding interactions compared to thiazole-based analogs.

- Structural Impact on Activity: Sulfonyl vs. Thioether Groups: The phenylsulfonyl group in the target compound may improve solubility and protein binding compared to the benzylthio group in ’s compound . Quinoxaline vs. Thiazole Cores: Quinoxaline’s planar aromatic system could facilitate intercalation or π-π stacking in enzyme active sites, whereas thiazole’s sulfur atom might engage in hydrogen bonding .

4-Methoxyphenyl Substituent :

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight is likely comparable to ’s analog (402.44), suggesting moderate bioavailability. Higher molecular weights (>500) are typically associated with reduced permeability .

- Solubility: Sulfonyl groups (e.g., in the target compound and ’s methylsulfonyl derivative) may enhance aqueous solubility compared to nonpolar substituents like benzodioxol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.